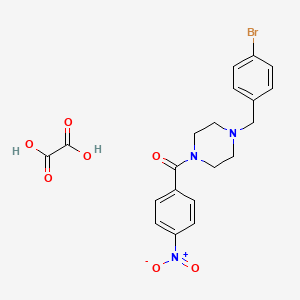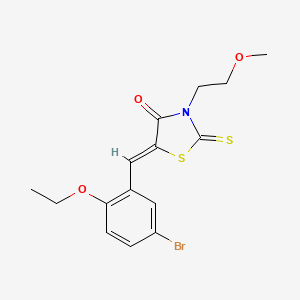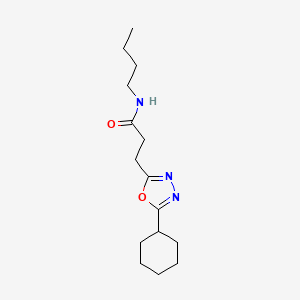![molecular formula C19H18ClNO3S B4984717 3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDDA, and it has been extensively studied for its biological and chemical properties.
作用機序
The mechanism of action of BDDA is not fully understood. However, it has been suggested that BDDA inhibits the growth of cancer cells by inducing apoptosis. BDDA has also been found to inhibit the growth of fungi and bacteria by affecting their cell membrane integrity.
Biochemical and Physiological Effects:
BDDA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and have potential use as a fluorescent probe for imaging biological systems. BDDA has also been found to have potential applications in the field of organic electronics.
実験室実験の利点と制限
One of the major advantages of BDDA is its potential use as a fluorescent probe for imaging biological systems. BDDA is also relatively easy to synthesize, and it has been found to have high yields. However, one of the limitations of BDDA is its toxicity. BDDA has been found to be toxic to some cell lines, and this may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on BDDA. One of the potential areas of research is the development of new synthesis methods for BDDA. Another area of research is the investigation of the mechanism of action of BDDA. Furthermore, BDDA has potential applications in the field of organic electronics, and this is an area that could be explored further. Finally, the use of BDDA as a fluorescent probe for imaging biological systems could be investigated in more detail.
Conclusion:
In conclusion, BDDA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BDDA is efficient, and it has been extensively studied for its biological and chemical properties. BDDA has potential applications in the fields of cancer research, microbiology, and organic electronics. Future research on BDDA could focus on the development of new synthesis methods, investigation of its mechanism of action, and exploration of its potential in the field of organic electronics.
合成法
The synthesis of BDDA involves the reaction of 3-(1,3-benzodioxol-5-yl) acryloyl chloride with 2-[(3-chlorobenzyl)thio]ethanamine in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. This method is efficient and has been used by many researchers to synthesize BDDA.
科学的研究の応用
BDDA has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. BDDA has also been studied for its potential use as a fluorescent probe for imaging biological systems. Furthermore, BDDA has been found to have potential applications in the field of organic electronics.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-16-3-1-2-15(10-16)12-25-9-8-21-19(22)7-5-14-4-6-17-18(11-14)24-13-23-17/h1-7,10-11H,8-9,12-13H2,(H,21,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPAFQIMFNEEJJ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4984665.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4984680.png)
![3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B4984689.png)

![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)
![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4984716.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4984730.png)
![3-fluoro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4984734.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4984736.png)